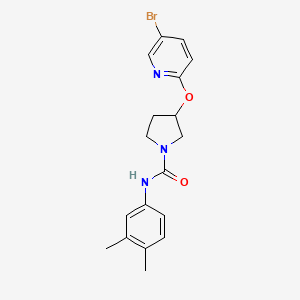

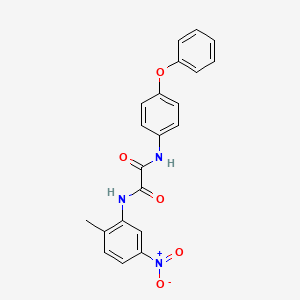

1-(2-Aminoethyl)-4-methylimidazolidin-2-one;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amines, such as “1-(2-Aminoethyl)-4-methylimidazolidin-2-one;dihydrochloride”, are derivatives of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “1-(2-Aminoethyl)-4-methylimidazolidin-2-one;dihydrochloride” were not found, a similar compound, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate, was synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .Molecular Structure Analysis

The molecular structure of amines is typically pyramidal, with the nitrogen atom forming three bonds and one lone pair of electrons . This makes the nitrogen sp3 hybridized, with a bond angle of roughly 109.5 degrees .Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. For example, a derivative of piperazine, 1-(2-aminoethyl)piperazine (AEP), was used in the absorption of CO2 in a study .Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. For example, they can be gases, liquids, or solids at room temperature. Their boiling points and water solubility can vary widely, often depending on the size and structure of their hydrocarbon groups .Scientific Research Applications

Corrosion Inhibition

1-(2-Aminoethyl)-4-methylimidazolidin-2-one dihydrochloride derivatives have been evaluated for their electrochemical behavior and corrosion inhibition efficiency. Specifically, 1-(2-ethylamino)-2-methylimidazoline (imidazoline) and its derivative, imidazolidine, were tested. Imidazoline demonstrated good corrosion inhibition at different concentrations, while imidazolidine did not exhibit significant inhibitor properties. These findings were supported by potentiodynamic polarization curves and electrochemical impedance spectroscopy techniques. Density functional theory (DFT) calculations were used to explain the varying efficiencies of these compounds as corrosion inhibitors (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Structural Studies and Antiproliferative Activity

Amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids have been synthesized and studied for their structural properties and potential applications. X-ray diffraction studies revealed the importance of anions’ geometries, charges, and sizes in forming strong hydrogen bond interactions. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy showed how chloride or tetrachlorozincate anions impact the acidity of benzimidazolic and amide groups. These studies help in understanding the interaction of amino amides with different anions and their implications for various applications (Avila-Montiel et al., 2015).

Asymmetric Synthesis of Amino Acid Derivatives

Asymmetric alkylation of certain imidazolidin-4-ones with 2-fluoroallyl tosylate, followed by deprotection and hydrolysis, produced α-fluorinated α-amino acid derivatives. The process included a stereoconservative deamidation method to overcome partial racemization. This research is valuable for the synthesis of optically active amino acid mimetics with a C-terminal imidazole (Shendage, Froehlich, Bergander, & Haufe, 2005).

Synthesis of Amino Acid Mimetics

Research has also been conducted on synthesizing trisubstituted imidazoles for potential applications as amino acid mimetics. This process involved treating O-pentafluorobenzoylamidoximes with catalytic amounts of Pd(PPh3)4 and triethylamine, providing access to optically active amino acid mimetics with a C-terminal imidazole (Zaman, Kitamura, & Abell, 2005).

Antibacterial Agents

Synthesis of 1-arylimidazolidine-2-thiones and their alkylation to form biologically active 1-aryl-2-methylthio-imidazolines has shown promising antibacterial activities. These compounds were tested and showed MIC in the range of 11.0-89.2 µM. The research indicated that some compounds exhibited superior activity compared to standard drugs like chloramphenicol and ampicillin (Sztanke et al., 2006).

Antiproliferative Activity

Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles were synthesized and their antiproliferative activity was tested on several human cancer cell lines. This research is significant for understanding the potential of these compounds in cancer treatment and therapy (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Mechanism of Action

The mechanism of action of amines can vary depending on their specific structure and application. For instance, N-(2-Aminoethyl)-1-aziridineethanamine, an experimental angiotensin converting enzyme 2 inhibitor, binds to ACE2, leading to a conformational change in ACE2 that prevents viral attachment and entry .

Safety and Hazards

Future Directions

While specific future directions for “1-(2-Aminoethyl)-4-methylimidazolidin-2-one;dihydrochloride” were not found, research into amines and their derivatives continues to be a vibrant field. For example, hydrogels made from maleimide-modified hyaluronic acid and gelatin, which can be rapidly crosslinked, are being explored for regenerative applications .

properties

IUPAC Name |

1-(2-aminoethyl)-4-methylimidazolidin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.2ClH/c1-5-4-9(3-2-7)6(10)8-5;;/h5H,2-4,7H2,1H3,(H,8,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNROXQOSHIQCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)N1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-4-methylimidazolidin-2-one;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2640175.png)

![4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B2640178.png)

![5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2640179.png)

![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2640180.png)

![[2-(2-Methylpropyl)phenyl]methanol](/img/structure/B2640183.png)

![5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2640184.png)

![ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2640188.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2640189.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)